(4-Cyano-benzylamino)-acetic acid
Description
Contextualization within Substituted Amino Acid Chemistry
Substituted amino acids are fundamental building blocks in the development of peptidomimetics and other biologically active molecules. The replacement of a hydrogen atom on the amino group or the side chain of a standard amino acid can profoundly alter its chemical and biological properties. This modification can lead to enhanced stability, improved binding affinity to biological targets, and novel pharmacological activities. (4-Cyano-benzylamino)-acetic acid is a prime example of such a modification, where the core glycine (B1666218) structure is functionalized with a 4-cyanobenzyl group.
Significance of Cyano and Benzylamino Moieties in Organic Synthesis and Biological Systems
The cyano (C≡N) group is a versatile functional group in organic chemistry. nih.govnih.gov Its strong electron-withdrawing nature can influence the reactivity of the entire molecule. nih.gov The cyano group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, making it a valuable synthetic intermediate. nih.gov In medicinal chemistry, the nitrile moiety is found in numerous FDA-approved drugs and can contribute to enhanced binding affinity and improved pharmacokinetic profiles. nih.gov
The benzylamine (B48309) moiety is another crucial component, frequently encountered in pharmacologically active compounds. researchgate.net It can serve as a key structural element for interacting with biological targets and as a modifiable handle for further chemical derivatization. The benzyl (B1604629) group can be removed under certain conditions, making benzylamines useful as masked sources of ammonia (B1221849) in organic synthesis.
Overview of Research Trajectories for Related Chemical Scaffolds
Research into related chemical scaffolds, such as derivatives of (4-Cyanophenyl)glycine, an isomer of the title compound, has been fruitful. These derivatives have been investigated as reversible inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), which is a target in cancer therapy. manchester.ac.ukexlibrisgroup.com The (4-cyanophenyl)glycinamide scaffold, for instance, has been developed into potent inhibitors with sub-micromolar efficacy in cellular assays. manchester.ac.ukexlibrisgroup.com Furthermore, the benzophenone (B1666685) scaffold, which shares aromatic character with the benzyl group, is recognized as a ubiquitous structure in medicinal chemistry with a wide range of biological activities. nih.govnih.gov Similarly, various heterocyclic scaffolds incorporating benzylamino groups have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. researchgate.net
Scope and Objectives of Academic Inquiry Pertaining to this compound
While direct research on this compound is not extensively documented in publicly available literature, academic inquiry into this compound and its analogs is likely driven by several objectives. A primary goal would be to synthesize and characterize the compound and its derivatives to establish a foundational understanding of their chemical and physical properties. A significant area of investigation would be the exploration of their potential biological activities, drawing inspiration from the known pharmacological profiles of related cyano- and benzylamino-containing molecules. This includes screening for anticancer, antimicrobial, and enzyme inhibitory activities. nih.govmdpi.com The development of efficient synthetic routes to access this scaffold is also a key objective, as it would enable the generation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov
Data on the Related Isomer: N-(4-Cyanophenyl)glycine
Due to the limited specific data on this compound, the following tables present information for its isomer, N-(4-Cyanophenyl)glycine (CAS No. 42288-26-6), which serves as a valuable reference point. chemicalbook.comnih.govtcichemicals.compharmaffiliates.com
Table 1: Physicochemical Properties of N-(4-Cyanophenyl)glycine
| Property | Value | Reference |
| CAS Number | 42288-26-6 | nih.gov |
| Molecular Formula | C9H8N2O2 | nih.gov |
| Molecular Weight | 176.17 g/mol | nih.gov |
| Melting Point | 237 °C (decomposes) | chemicalbook.com |
| Appearance | Pale Yellow Solid | pharmaffiliates.com |
| pKa | 3.81±0.10 (Predicted) | chemicalbook.com |
| Storage | 2-8°C Refrigerator | pharmaffiliates.com |
Table 2: Synthesis of N-(4-Cyanophenyl)glycine
| Reactants | Reagents | Conditions | Yield | Reference |
| p-Aminobenzonitrile, Glyoxylic acid | Palladium on carbon, Hydrogen | Methanol (B129727), 50°C, 10 atm, 12h | 95.2% | google.com |
| p-Aminobenzonitrile, Bromoacetic acid | Sodium bicarbonate | Water, 100-110°C, 3h | 92.8% (crude) | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-1-3-9(4-2-8)6-12-7-10(13)14/h1-4,12H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSNIKBDIDNPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588119 | |
| Record name | N-[(4-Cyanophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328552-85-8 | |
| Record name | N-[(4-Cyanophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 4 Cyano Benzylamino Acetic Acid and Its Precursors
Amino Acid Synthesis Approaches for α-Amino Carboxylic Acid Derivatives
The construction of the (4-Cyano-benzylamino)-acetic acid molecule relies on established and versatile methods for α-amino acid synthesis. These methods are designed to efficiently introduce the benzylamino group to an acetic acid backbone.
Reductive Amination Strategies Involving 4-Cyanobenzaldehyde (B52832) and Glycine (B1666218) Derivatives
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. harvard.edu In this context, it involves the reaction of 4-cyanobenzaldehyde with a glycine derivative, such as a glycine ester, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to yield the desired N-substituted glycine derivative. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), which are known for their selectivity in reducing iminium ions over carbonyl precursors. harvard.edulibretexts.org The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, to facilitate imine formation. harvard.edu The choice of solvent can also influence the reaction rate, with solvents like dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) being commonly employed. acs.org
A study on the reductive amination of 4-oxoproline derivatives with glycine methyl or benzyl (B1604629) ester using sodium cyanoborohydride demonstrated that the stereochemical outcome can be influenced by the ester groups involved. nih.gov While this specific study focused on a different aldehyde, the principles of the reaction are transferable to the use of 4-cyanobenzaldehyde.
Nucleophilic Substitution Reactions with 4-(Aminomethyl)benzonitrile (B84873) and Haloacetic Acid Derivatives
An alternative and effective strategy involves the nucleophilic substitution of a haloacetic acid derivative with 4-(aminomethyl)benzonitrile. In this approach, the amino group of 4-(aminomethyl)benzonitrile acts as a nucleophile, displacing a halide (e.g., bromo or chloro) from a haloacetic acid ester, such as tert-butyl bromoacetate. This reaction is typically carried out in the presence of a base, like potassium carbonate (K2CO3), in a suitable solvent such as dimethylformamide (DMF). The subsequent hydrolysis of the resulting ester under acidic conditions, for instance with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), yields the final this compound. A similar synthetic sequence has been successfully employed in the development of (4-cyanophenyl)glycine derivatives. manchester.ac.uk
The reactivity in nucleophilic aromatic substitution (SNAr) reactions, a related class of substitution reactions, is influenced by the nature of the solvent and base used. mdpi.com While not a direct SNAr reaction, the principles of enhancing nucleophilicity and facilitating the departure of the leaving group are relevant.
Multicomponent Reactions Incorporating Cyano, Benzyl, and Acetic Acid Fragments
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach. While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided search results, the general principles of MCRs can be applied. For instance, a carbonyl alkylative amination (CAA) reaction, which is a "higher-order" variant of reductive amination, combines a carbonyl compound, an amine, and an alkylating agent. acs.org A hypothetical MCR for this compound could involve 4-cyanobenzaldehyde, an amine source like ammonia (B1221849), and a two-carbon component that can be converted to the carboxylic acid.
Synthesis of Key Intermediates
The successful synthesis of the target molecule is critically dependent on the availability and purity of its key precursors.
Preparation of 4-(Aminomethyl)benzonitrile and its Salts
4-(Aminomethyl)benzonitrile is a crucial intermediate, and its synthesis can be approached in several ways. One common method involves the reduction of 4-cyanobenzaldehyde. It is commercially available as a hydrochloride salt, which is often more stable and easier to handle than the free base. medchemexpress.comcymitquimica.com The hydrochloride salt is a white to off-white crystalline solid soluble in water and various organic solvents. cymitquimica.com
Another synthetic route to aminobenzonitriles involves the ammonolysis of a corresponding fluorobenzonitrile. For example, 4-amino-2-trifluoromethylbenzonitrile can be prepared by reacting 4-fluoro-2-trifluoromethylbenzonitrile with liquid ammonia in ethanol (B145695) under heat. google.com This methodology could potentially be adapted for the synthesis of 4-(aminomethyl)benzonitrile from a suitable precursor.
The synthesis of 1,2,4,5-tetrazines has been reported using 4-(aminomethyl)benzonitrile as a starting material, highlighting its utility as a building block in organic synthesis. nih.govacs.org
Synthesis of Glycine Esters and Amides for Amino Acid Coupling
Glycine esters and amides are essential coupling partners in several of the synthetic strategies for this compound. The esterification of glycine is a common and important transformation. A facile method for synthesizing amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov This method is compatible with a variety of amino acids and offers mild reaction conditions with good to excellent yields. nih.gov
The synthesis of glycine amides can be achieved through various amidation protocols. For instance, the acylation of amines with carboxylic acids can be catalyzed by triphenylphosphine (B44618) oxide, providing an efficient route to amides and dipeptides. organic-chemistry.org Another approach involves the use of coupling agents like HBTU in the presence of a base. organic-chemistry.org The synthesis of poly(ester amide)s from glycine and l-lactic acid has also been explored, demonstrating methods for forming amide bonds involving glycine. researchgate.net
The asymmetric allylation of glycine imino esters and glycine amide derivatives has been achieved using a Pd/Cu dual catalytic system, showcasing advanced methods for the modification of glycine derivatives. thieme-connect.com
Derivatization of Cyanoacetic Acid Precursors
Cyanoacetic acid is a versatile chemical intermediate used in the synthesis of a wide array of compounds, including pharmaceuticals and dyes. chemicalbook.com Its dual functional groups, a nitrile and a carboxylic acid, allow for various chemical transformations. wikipedia.org One of the primary reactions involving cyanoacetic acid is the Knoevenagel condensation, which is instrumental in creating new carbon-carbon bonds. chemicalbook.com
While the name "this compound" suggests a direct lineage from a cyanoacetic acid precursor, a common and efficient synthetic route for N-substituted amino acids involves the reaction of an amine with a haloacetic acid. In this case, the synthesis would typically proceed via the nucleophilic substitution of a halogen in chloroacetic acid or bromoacetic acid by 4-cyanobenzylamine. A green chemistry approach to synthesizing similar N-substituted glycine derivatives involves reacting the corresponding amine with chloroacetic acid in an aqueous solution, often starting in an ice bath and stirring for an extended period to ensure the reaction goes to completion. acs.org
The ultimate precursors for these reactants are also noteworthy. Cyanoacetic acid itself is commercially prepared by the treatment of chloroacetate (B1199739) salts with sodium cyanide, followed by acidification. wikipedia.org Cyanoacetic acid derivatives, specifically cyanoacetamides, can be synthesized in parallel on a multigram scale, often with a convenient workup that involves simple filtration and washing. nih.gov
A summary of precursor strategies is presented below:
Table 1: Synthetic Precursor Strategies for N-Substituted Acetic Acids This table is interactive. Users can sort and filter data.
| Target Compound Class | Amine Precursor | Acetic Acid Precursor | Reaction Type | Reference |
|---|---|---|---|---|
| N-Substituted Glycines | Alkyl Amine | Chloroacetic Acid | Nucleophilic Substitution | acs.org |
| Cyanoacetamides | Various Amines | Cyanoacetic Acid Derivatives | Acylation/Condensation | nih.gov |
| Cyanoacrylates | (Intermediate) | Ethyl Cyanoacetate | Knoevenagel Condensation | wikipedia.org |
Optimization of Reaction Conditions and Yields
The economic viability and environmental impact of synthesizing this compound are heavily dependent on the optimization of reaction parameters. Key factors include the choice of solvent, operating temperature and pressure, and the methods used for product isolation and purification.
The choice of solvent is critical as it can influence reaction rates, yields, and the ease of product purification. The pharmaceutical industry has developed solvent selection guides to promote the use of greener, safer, and more sustainable options. rsc.org Solvents are often categorized as preferred, usable, or undesirable based on their environmental, health, and safety profiles. rsc.org
For the synthesis of N-substituted glycine derivatives, water has been successfully employed as a green solvent, eliminating the need for more toxic organic solvents. acs.org Other syntheses of related heterocyclic acetic acids and precursors have utilized solvents such as acetonitrile (B52724), chloroform (B151607), and dichloromethane (DCM). researchgate.netjocpr.comosti.gov The selection depends on the specific reactants' solubility and the reaction mechanism. For instance, in the preparation of azole-1-acetic acids, changing the reaction medium to chloroform with pyridine (B92270) as a base significantly improved yields over previous methods. jocpr.com
Table 2: Solvent Selection Guide for Chemical Synthesis This table is interactive. Users can sort and filter data based on classification.
| Classification | Solvents | Rationale / Context of Use | Reference |
|---|---|---|---|
| Preferred | Water, Ethanol, Isopropanol, Ethyl Acetate (B1210297) | Generally low toxicity, biodegradable, and sustainable. Water was used as a solvent for green synthesis of N-substituted glycines. | acs.orgrsc.org |
| Usable | Acetone, Acetonitrile, Toluene, Cyclohexane | Effective for many reactions but may have moderate environmental or safety concerns. Acetonitrile is used in the synthesis of thiazole (B1198619) derivatives. | researchgate.netrsc.org |
| Undesirable | Dichloromethane (DCM), Chloroform, DMF, Diethyl ether | High toxicity, environmental persistence, or safety hazards (e.g., flammability, peroxide formation). DCM and Chloroform are still used when necessary for extraction or specific reactions. | rsc.orgjocpr.comosti.gov |
Temperature and Pressure Parameters in Synthetic Protocols
Temperature is a crucial parameter that must be carefully controlled to achieve optimal reaction outcomes. Many synthetic protocols for N-substituted amino acids begin with the dropwise addition of reactants in an ice bath to manage the initial exothermic reaction. acs.org Following this, the reaction may be stirred at room temperature or heated to ensure it proceeds to completion. chemicalbook.com However, excessive heat can be detrimental; for example, cyanoacetic acid undergoes decarboxylation to form acetonitrile at temperatures around 160 °C. wikipedia.org
While most syntheses of this type are conducted at atmospheric pressure, studies on related compounds like glycine under sub- and supercritical water conditions demonstrate the profound impact pressure and temperature can have. Experiments conducted at temperatures ranging from 250°C to 400°C and pressures from 15.0 to 40.0 MPa showed that these parameters significantly influence the extent of dimerization and decomposition. nih.gov For instance, the maximum formation of glycine dimers was observed at 350°C and 22.2 MPa, highlighting that extreme conditions can drive different reaction pathways. nih.gov Such studies underscore the importance of precise temperature and pressure control in directing a synthesis towards the desired product and maximizing yield.
The final stage of any synthesis involves the isolation and purification of the target compound to remove unreacted starting materials, catalysts, and by-products. The goal is to obtain the desired product in the highest possible purity, which is essential for its intended application. uniba.sk
A typical work-up procedure may begin with quenching the reaction mixture in ice water and extracting the product with a suitable organic solvent like dichloromethane. osti.gov Simple filtration is often sufficient for crude purification, especially when the product precipitates out of the reaction mixture. nih.gov
For achieving high purity, more sophisticated techniques are employed. These can range from straightforward methods like recrystallization and liquid-liquid extraction to more advanced chromatographic methods. uniba.sk The purification of cyano-containing compounds can be challenging, and standard methods like silica (B1680970) gel column chromatography or sublimation may not always be effective. osti.gov In such cases, semi-preparative liquid chromatography (HPLC) is a highly effective separation and purification method that separates compounds based on their differential distribution between a mobile and stationary phase. uniba.sk After separation, the solvent is removed from the collected fractions by evaporation or lyophilization to yield the final, pure solid product. uniba.sk
Elucidation of Reaction Mechanisms and Catalysis in Synthesis
Mechanistic Pathways of C-N Bond Formation
The formation of the C-N bond in (4-Cyano-benzylamino)-acetic acid is primarily achieved through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. ucla.edulibretexts.org
Detailed Analysis of Reductive Amination Mechanisms
Reductive amination is a cornerstone of amine synthesis, offering a versatile method for creating new alkylated amines. ucla.eduacs.org The reaction commences with the nucleophilic addition of an amine to a carbonyl compound, such as an aldehyde or ketone, to generate an imine intermediate. ucla.edu This imine is subsequently reduced to form the final amine product. ucla.edu
The synthesis of this compound typically proceeds via the reductive amination of 4-cyanobenzaldehyde (B52832) with glycine (B1666218). The mechanism unfolds in a series of steps:
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of glycine on the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, also known as an imine. fiveable.memasterorganicchemistry.com This step is often catalyzed by a small amount of acid. organicchemistrytutor.com
Reduction of the Imine: The newly formed imine is then reduced to the secondary amine, this compound. masterorganicchemistry.com This reduction can be achieved using various reducing agents. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose, as it readily reduces imines but not the starting aldehyde. sciencemadness.orgchemicalbook.comnih.govorganic-chemistry.orgorganic-chemistry.org This selectivity prevents the competing reduction of the carbonyl starting material. chemicalbook.com The use of NaBH(OAc)₃ also offers advantages over other reagents like sodium cyanoborohydride (NaBH₃CN) by avoiding the production of toxic byproducts. chemicalbook.com
| Step | Reactants | Intermediate/Product | Key Features |
| 1 | 4-Cyanobenzaldehyde, Glycine | Imine (Schiff Base) | Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Reversible reaction. fiveable.me |
| 2 | Imine, Reducing Agent (e.g., NaBH(OAc)₃) | This compound | Selective reduction of the C=N bond. chemicalbook.com |
Investigations into Nucleophilic Attack and Subsequent Eliminations
The formation of the imine intermediate is a classic example of a nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. fiveable.mechemistrysteps.com This initial attack forms a tetrahedral intermediate called a carbinolamine. sciencemadness.orglibretexts.org The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable imine with a carbon-nitrogen double bond. fiveable.mechemistrysteps.com The entire process is reversible, and the equilibrium can be influenced by reaction conditions. fiveable.me
Role of Acid and Base Catalysis in Synthetic Transformations
Catalysis plays a pivotal role in optimizing the synthesis of this compound and its derivatives, influencing reaction rates and selectivity.
Brønsted Acid Catalysis in Amination and Condensation Reactions
Brønsted acids are frequently employed as catalysts in reductive amination and condensation reactions. rsc.org In the context of imine formation, a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), can activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. ucla.educhemistrysteps.comatamanchemicals.comnih.gov This activation accelerates the initial addition step. chemistrysteps.com However, the amount of acid must be carefully controlled, as excessive acidity can protonate the amine, rendering it non-nucleophilic and hindering the reaction. organicchemistrytutor.com
Studies have shown that Brønsted acids can also be involved in C-C bond activation under certain conditions, though this is less directly relevant to the primary C-N bond formation in this synthesis. nih.gov The use of p-toluenesulfonic acid has been reported in reductive amination procedures using sodium borohydride (B1222165) as the reducing agent. acs.orgorganic-chemistry.org
Lewis Acid Catalysis in the Formation of Derivatives
Lewis acids can also catalyze the formation of derivatives of this compound. For instance, Lewis acids like zinc acetate (B1210297) have been used in conjunction with other catalysts to facilitate the synthesis of N-aryl-α-arylated glycine ester derivatives. rsc.org While the specific application to this compound itself is not extensively detailed, the principle of Lewis acid catalysis in activating carbonyls or imines for nucleophilic attack is well-established. masterorganicchemistry.com For example, Ti(OiPr)₄ can be used as a Lewis acid to activate a ketone or aldehyde towards addition by an amine. masterorganicchemistry.com Lewis acids have also been employed in the synthesis of other nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov
| Catalyst Type | Example | Role in Synthesis |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Activates the carbonyl group for nucleophilic attack during imine formation. ucla.eduatamanchemicals.comnih.gov |
| Lewis Acid | Zinc Acetate, Nickel Triflate | Can facilitate the formation of derivatives by activating substrates. rsc.orgresearchgate.net |
Base-Mediated Reactions for Functional Group Interconversion
While the primary synthesis of this compound focuses on C-N bond formation, subsequent modifications or alternative synthetic routes might involve base-mediated reactions. For example, the hydrolysis of an ester derivative of this compound to the final carboxylic acid would typically be carried out under basic conditions. This type of functional group interconversion is a common strategy in multi-step organic syntheses.
Transition Metal Catalysis in Related Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecular architectures. In the context of synthesizing this compound and related benzylamino scaffolds, palladium and zirconium-based catalysts have demonstrated significant utility. These metals facilitate key bond-forming reactions that are otherwise challenging, often with high degrees of control over regioselectivity and stereoselectivity.
Palladium catalysis offers a versatile toolkit for the construction of C-N and C-C bonds, which are fundamental to the benzylamino framework. Various palladium-catalyzed cross-coupling reactions have been developed to synthesize N-aryl amino acids, ortho-arylated benzylamines, and related structures.
One prominent approach is the direct α-arylation of protected amino acids. Research has shown that palladium catalysts, in combination with specific ligands and bases, can effectively couple amino acid esters with aryl halides. organic-chemistry.org For instance, the combination of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), bulky electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and bases such as potassium phosphate (B84403) (K₃PO₄) or lithium hexamethyldisilazide (LiHMDS) enables the synthesis of α-aryl amino acids in good yields. organic-chemistry.orgresearchgate.net The choice of base and ligand is critical in controlling the reaction's scope and efficiency. organic-chemistry.org
Another powerful strategy is the palladium-catalyzed kinetic resolution of benzylamines through enantioselective C-H cross-coupling. chu-lab.orgacs.org This method uses a chiral ligand, such as a mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA), to differentiate between the two enantiomers of a racemic benzylamine (B48309). chu-lab.org The reaction not only separates the enantiomers but also installs a new carbon-carbon bond, yielding both chiral benzylamines and ortho-arylated benzylamines with high enantiomeric purity. chu-lab.orgacs.org The use of a readily removable nosyl (Ns) protecting group on the amine has proven to be a practical advantage in these synthetic applications. chu-lab.org
Furthermore, palladium-catalyzed Suzuki-Miyaura reactions have been adapted for the synthesis of amino ketone derivatives from amino acids. nih.gov This involves converting the carboxylic acid side group of an amino acid, like aspartic acid, into a phenyl ester, which then acts as an electrophile in a non-decarbonylative cross-coupling with an arylboronic acid. nih.gov This methodology provides a novel route to access α-aryl-amino ketones, which are important pharmacophores. nih.govnih.gov The development of palladium-catalyzed methods for the benzylation of challenging heterocyclic compounds, including those containing sulfur, has also expanded the scope of accessible benzylamino structures. nih.gov
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| α-Arylation | Pd(dba)₂ / P(t-Bu)₃ | Protected amino esters + Aryl halides | α-Aryl amino acids | Provides a direct route to α-aryl carboxylic acids and amino acids. organic-chemistry.org | organic-chemistry.org |
| Kinetic Resolution via C-H Cross-Coupling | Pd(OAc)₂ / Chiral MPAHA Ligand | Racemic Ns-protected benzylamines + Arylboronic esters | Chiral benzylamines and ortho-arylated benzylamines | Achieves high enantioselectivity for both resolved amine and arylated product. chu-lab.orgacs.org | chu-lab.orgacs.org |
| Suzuki-Miyaura Coupling | Pd Catalyst | Phenyl ester derivatives of aspartic acid + Arylboronic acids | Aryl-amino ketones | Catalytic transformation of amino acid side chains into ketones. nih.gov | nih.gov |
| Oxidative Cross-Coupling | Pd(II) Catalysts | α-Aminocarbonyl compounds + Arylboronic acids | α-Aryl α-amino ketones | Involves direct C-H oxidation and arylation under mild conditions. nih.govrsc.org | nih.govrsc.org |
| Heteroarene Benzylation | Pd Catalyst | Heterocycles + Benzyl (B1604629) compounds | Benzylated heterocycles | Applicable to sulfur-containing and functionalized heterocycles. nih.gov | nih.gov |
While palladium catalysts are prevalent, other transition metals like zirconium offer unique reactivity for amine synthesis. Zirconium-based reagents are particularly noted for their high oxophilicity and chemoselectivity. acs.org
A notable example is the use of zirconocene (B1252598) hydride, commonly known as Schwartz's reagent, for the stereoselective reduction of sulfinyl ketimines. This method provides a mild and highly selective route to chiral amines, including benzylamines. The reaction is operationally simple and demonstrates remarkable tolerance to a wide array of functional groups and heterocyclic systems frequently encountered in medicinal chemistry, such as electron-donating and-withdrawing groups, protic functionality, and various azoles and azines. acs.org This tolerance circumvents the need for extensive protecting group strategies that are often necessary with more reactive reducing agents. The high diastereoselectivity observed in the reduction of benzyl systems is rationalized by a cyclic half-chair transition state, as supported by computational studies. acs.org The development of this zirconium-mediated reduction has been instrumental in accelerating drug discovery programs by providing efficient access to chiral amine building blocks. acs.org
| Reagent | Substrate Type | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Zirconocene Hydride (Schwartz's Reagent) | Sulfinyl Ketimines | Chiral Amines (including benzylamines) | High chemo- and diastereoselectivity; Mild reaction conditions; Tolerance to a broad range of functional groups and heterocycles. acs.org | acs.org |
Stereochemical Control and Racemization Studies in Amino Acid Derivatization
The synthesis of amino acid derivatives like this compound requires careful control of the stereocenter at the α-carbon to ensure enantiopurity, which is critical for biological activity. However, racemization—the conversion of an enantiopure compound into a mixture of enantiomers—is a persistent challenge during amino acid derivatization and peptide synthesis. highfine.comacs.org
Racemization often occurs during the activation of the carboxylic acid group for coupling reactions. acs.org The activated intermediate, particularly when an acyl-type protecting group is used on the α-amino group, can cyclize to form an oxazolone (B7731731) (or azlactone). The α-proton of this oxazolone intermediate is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate that reprotonates to form a racemic mixture. peptide.com Several factors influence the rate of racemization, including the type of coupling reagent, the presence of base, and the specific amino acid residue being coupled. highfine.comnih.gov Amino acids such as cysteine, serine, and histidine are particularly susceptible to racemization. peptide.comnih.gov
To mitigate this issue, various strategies have been developed. A common method is the addition of racemization-suppressing additives to the reaction mixture. highfine.com Benzotriazole-based compounds like 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently used. highfine.compeptide.com These additives react with the activated carboxylic acid to form active esters that are more resistant to racemization than other activated intermediates. highfine.com
The choice of coupling reagent also has a significant impact. A study comparing various coupling reagents on the racemization of Fmoc-protected histidine, serine, and cysteine found that the extent of racemization varied considerably with the reagent used. nih.gov Furthermore, the nature of the amino-protecting group plays a crucial role. Carbamate-type protecting groups like Fmoc and Boc can lead to racemizable intermediates upon activation. nih.gov Recently, alternative protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, have been shown to greatly decrease α-carbon racemization compared to traditional Fmoc protection. nih.gov
The analysis of stereochemical purity is another critical aspect. Methods such as capillary electrophoresis and high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) are employed to determine the extent of racemization. acs.orgnih.govnih.gov These techniques often involve derivatizing the amino acid with a chiral agent, such as Marfey's reagent (FDAA) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers that can be separated and quantified on a standard reversed-phase column. nih.gov
| Amino Acid | Coupling Reagent | Observed Racemization Trend | Reference |
|---|---|---|---|
| Fmoc-L-His(Trt)-OH | Various (e.g., HBTU, HATU, COMU) | The extent of racemization generally increases in the order: Fmoc-L-Ser(tBu)-OH < Fmoc-L-Cys(Trt)-OH < Fmoc-L-His(Trt)-OH. nih.gov | nih.gov |
| Fmoc-L-Cys(Trt)-OH | |||
| Fmoc-L-Ser(tBu)-OH |
Design and Synthesis of 4 Cyano Benzylamino Acetic Acid Derivatives and Analogues for Research
Structural Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, primarily serving as a point for esterification, amidation, and peptide bond formation. These modifications are fundamental in tuning the molecule's properties, such as solubility, membrane permeability, and metabolic stability, or for attaching it to other molecular entities.
Esterification of the carboxylic acid moiety is a common strategy to mask the polar carboxyl group, which can enhance lipophilicity and cell membrane permeability. This approach is frequently employed in prodrug design, where the resulting ester is intended to be hydrolyzed by endogenous esterases in vivo to release the active parent acid. Standard esterification methods, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or reaction with alkyl halides under basic conditions, can be applied.
Amidation, the formation of an amide bond, offers a more metabolically stable linkage compared to esters. This reaction is central to bioconjugation, where (4-Cyano-benzylamino)-acetic acid could be covalently attached to biomolecules like proteins, peptides, or labeling agents. The synthesis of amides typically requires activation of the carboxylic acid, a process shared with peptide coupling.
The carboxyl group of this compound allows it to be incorporated into peptide chains, acting as a non-standard amino acid building block. This is achieved through peptide coupling, a specialized form of amidation that is optimized to be efficient and minimize side reactions, particularly racemization at chiral centers. uni-kiel.de The process involves two key steps: the activation of the carboxyl group and the subsequent reaction with an amine. uni-kiel.de
A wide array of coupling reagents has been developed to facilitate this transformation. These reagents convert the carboxylic acid into a more reactive species, priming it for nucleophilic attack by the amino group of another molecule. The choice of reagent can be critical for achieving high yields, especially when dealing with sterically hindered reactants. globalresearchonline.net Additives are often used in conjunction with coupling reagents to increase reaction rates and act as racemization suppressants. uni-kiel.deglobalresearchonline.net
Below is a table summarizing common peptide coupling reagents and additives applicable for activating the carboxyl group of this compound.
| Reagent Class | Acronym | Full Name | Key Features & Byproducts | Citations |
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Widely used in solution-phase synthesis; byproduct (DCU) is poorly soluble. | globalresearchonline.netnih.gov |
| EDC (or EDCI) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble byproduct, making it ideal for bioconjugation and solid-phase synthesis. | nih.gov | |
| DIC | N,N'-Diisopropylcarbodiimide | Used in solid-phase synthesis as its urea (B33335) byproduct is more soluble than DCU. | globalresearchonline.net | |
| Phosphonium Salts | BOP | Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate | Highly effective but produces carcinogenic HMPA as a byproduct. | bachem.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | A non-toxic alternative to BOP with similar reactivity. | bachem.com | |
| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used in automated solid-phase peptide synthesis. | peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered couplings. | peptide.com | |
| Additives | HOBt | 1-Hydroxybenzotriazole (B26582) | Accelerates coupling and suppresses racemization when used with carbodiimides. | nih.govbachem.com |
| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate | A non-explosive and highly effective alternative to HOBt and HOAt. | bachem.com |
Transformations at the Benzylamino Nitrogen
The secondary amine of the benzylamino group is a nucleophilic center that can undergo various chemical transformations, allowing for the introduction of diverse substituents that can modulate the steric and electronic properties of the molecule.
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base to neutralize the generated acid. This modification can influence the basicity and lipophilicity of the molecule. N-acylation is the addition of an acyl group (R-C=O) to the nitrogen, forming a tertiary amide. This is readily achieved using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine. N-acylation neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor, which can be significant for molecular interactions. researchgate.net These reactions are fundamental synthetic tools for creating analogues with altered pharmacological profiles. nih.gov
A Schiff base, or imine (-C=N-), is formed through the condensation of a primary amine with an aldehyde or a ketone. nih.gov The benzylamino nitrogen in this compound is a secondary amine and therefore cannot directly form a Schiff base.
However, Schiff base chemistry is highly relevant for the synthesis of analogues of the parent compound. A common synthetic route, known as reductive amination, involves the initial formation of a Schiff base between an aldehyde (e.g., 4-cyanobenzaldehyde) and a primary amine (e.g., an amino acid ester like glycine (B1666218) ethyl ester). The resulting imine is then reduced in situ to afford the desired secondary amine product, in this case, an ester of this compound. This powerful strategy allows for the modular construction of a wide array of derivatives by varying the aldehyde and amine components. researchgate.net Subsequent cyclization reactions can also be envisioned, depending on the functional groups introduced.
Modifications and Reactivity of the 4-Cyano Group
The aromatic nitrile (cyano group) is a versatile functional group that can be transformed into several other important moieties and influences the electronic character of the benzene (B151609) ring. nih.gov
The cyano group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly if a suitable leaving group is present at the ortho or para position. libretexts.org Key transformations of the cyano group itself include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding (4-Carboxy-benzylamino)-acetic acid. A partial hydrolysis can also yield a primary amide. wikipedia.org
Reduction: The nitrile can be reduced to a primary amine (-CH₂-NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would produce (4-Aminomethyl-benzylamino)-acetic acid, introducing a basic primary amine.
Cycloaddition to form Tetrazoles: In medicinal chemistry, the cyano group is often used as a precursor to a tetrazole ring through a [2+3] cycloaddition reaction with an azide (B81097), typically sodium azide in the presence of a Lewis acid. rsc.org The resulting tetrazole is considered a bioisostere of a carboxylic acid, sharing a similar pKa and steric profile but often with improved metabolic stability and oral bioavailability.
The following table summarizes the potential transformations at each reactive site of this compound.
| Reactive Site | Reaction Type | Reagent(s) | Product Functional Group |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation / Peptide Coupling | Amine, Coupling Reagent (e.g., HATU, EDC) | Amide | |
| Benzylamino Nitrogen | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |
| N-Acylation | Acyl Halide, Base | Tertiary Amide | |
| 4-Cyano Group | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | |
| Cycloaddition | NaN₃ | Tetrazole |
Reduction of the Cyano Group to Primary Amines
The reduction of the cyano group in derivatives of this compound to a primary amine is a fundamental transformation that introduces a basic center, significantly altering the molecule's physicochemical properties and potential biological interactions. This conversion to a (4-(aminomethyl)benzylamino)acetic acid scaffold can be achieved through various established methods, primarily catalytic hydrogenation.
Catalytic Hydrogenation: This is a widely employed and often high-yielding method for nitrile reduction. The reaction typically involves treating the cyano-containing substrate with hydrogen gas in the presence of a metal catalyst.
Catalysts: Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The choice of catalyst can influence the reaction conditions and selectivity.
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), methanol (B129727), or tetrahydrofuran (B95107) (THF), under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be optimized to ensure complete conversion. For instance, the reduction of related nitriles can be carried out at room temperature or with gentle heating.
A general representation of this reduction is depicted below:
Figure 1: General scheme for the catalytic hydrogenation of a 4-cyanobenzyl derivative to the corresponding primary amine.Research Findings: While specific data on the reduction of this compound is not readily available in public literature, extensive research on the reduction of similar cyanobenzyl compounds provides a strong basis for its feasibility. The resulting primary amine offers a new site for further functionalization, such as acylation or alkylation, to generate a diverse library of compounds for biological screening.
| Starting Material (General) | Reagents and Conditions | Product (General) | Potential Yield Range |
| 4-Cyanobenzyl derivative | H₂, Raney Ni, Ethanol | 4-(Aminomethyl)benzyl derivative | Good to Excellent |
| 4-Cyanobenzyl derivative | H₂, Pd/C, Methanol | 4-(Aminomethyl)benzyl derivative | Good to Excellent |
| 4-Cyanobenzyl derivative | H₂, PtO₂, Acetic Acid | 4-(Aminomethyl)benzyl derivative | Good to Excellent |
This table represents typical conditions and outcomes for the reduction of cyanobenzyl compounds and is illustrative of the potential for the target molecule.
Cycloaddition and Ring-Forming Reactions Involving the Cyano Group
The cyano group is a versatile functional group that can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of novel heterocyclic scaffolds from this compound derivatives. These reactions allow for the construction of five-membered rings, which are prevalent in many biologically active molecules.
[3+2] Cycloaddition Reactions: One of the most common types of cycloaddition involving nitriles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. nih.gov In this reaction, the nitrile acts as a dipolarophile and reacts with a 1,3-dipole to form a five-membered heterocycle.
Reactants: A variety of 1,3-dipoles can be employed, including:
Azides: React with nitriles to form tetrazoles. This reaction is often catalyzed by a metal, such as zinc or copper.
Nitrile Oxides: React with nitriles to yield 1,2,4-oxadiazoles.
Nitrones: Can also react with nitriles, although this is less common.
Figure 2: General scheme for the [3+2] cycloaddition of a 4-cyanobenzyl derivative with an azide to form a tetrazole.Research Findings: The application of cycloaddition reactions to the this compound scaffold would enable the creation of derivatives with significantly different shapes, polarities, and hydrogen bonding capabilities. For example, the resulting tetrazole ring is a well-known bioisostere for a carboxylic acid, which could lead to interesting pharmacological profiles. While specific examples with the target molecule are not documented, the reactivity of benzonitrile (B105546) and related compounds in [3+2] cycloadditions is well-established. nih.govmdpi.com
| 1,3-Dipole | Resulting Heterocycle | Potential Significance |
| Azide (R-N₃) | Tetrazole | Carboxylic acid bioisostere, potential for improved metabolic stability. |
| Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole (B8745197) | Amide/ester bioisostere, introduces new hydrogen bonding patterns. |
This table illustrates the potential heterocyclic products from [3+2] cycloaddition reactions with the cyano group of the target scaffold.
Conversion of Nitrile to Oxadiazole Rings
The conversion of the nitrile functionality into a 1,2,4-oxadiazole ring is a valuable strategy in medicinal chemistry for several reasons, including the introduction of a stable, planar heterocyclic core that can act as a bioisosteric replacement for amide or ester groups. mostwiedzy.pl
Synthesis of 1,2,4-Oxadiazoles: A common and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process starting from the nitrile:
Formation of an Amidoxime (B1450833): The nitrile is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding amidoxime. This reaction is typically carried out in a protic solvent like ethanol or methanol, often with the addition of a base such as sodium bicarbonate or triethylamine.
Cyclization with a Carboxylic Acid Derivative: The resulting amidoxime is then acylated with a carboxylic acid, acyl chloride, or anhydride, followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring. This cyclization can be promoted by heat or by using a dehydrating agent.
Figure 3: General synthetic route for the conversion of a 4-cyanobenzyl derivative to a 1,2,4-oxadiazole.Research Findings: This transformation allows for the introduction of a wide range of substituents (R') onto the oxadiazole ring, depending on the carboxylic acid derivative used in the cyclization step. This provides a straightforward method to build a library of analogues of this compound for SAR studies. The synthesis of 1,2,4-oxadiazoles from various nitriles is a well-documented process in the chemical literature. nih.govnih.gov
| Step | Reagents | Intermediate/Product | Typical Conditions |
| 1. Amidoxime Formation | Hydroxylamine hydrochloride, Base (e.g., NaHCO₃) | N'-hydroxy-4-(aminomethyl)benzimidamide derivative | Ethanol, Reflux |
| 2. Cyclization | Carboxylic acid (R'-COOH), Coupling agent (e.g., EDC, DCC) | 3-(4-((acetic acid-yl)methyl)phenyl)-5-R'-1,2,4-oxadiazole | Dichloromethane (B109758), Room Temperature |
This table outlines a general procedure for the synthesis of 1,2,4-oxadiazole derivatives from a cyanobenzyl precursor.
Exploration of Bioisosteric Replacements for Enhanced Research Utility
Bioisosteric replacement is a cornerstone of modern drug design, involving the substitution of a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters.
Substitutions on the Phenyl Ring for Structure-Activity Relationship Studies
Systematic modification of the phenyl ring of this compound is a classical approach to probe the SAR of this scaffold. The introduction of various substituents can influence the molecule's interaction with its biological target through steric, electronic, and hydrophobic effects.
Common Substitutions:
Halogens (F, Cl, Br): Can alter lipophilicity and electronic properties, and may introduce new binding interactions (e.g., halogen bonding).
Alkyl Groups (e.g., CH₃, C₂H₅): Increase lipophilicity and can probe for steric constraints in the binding pocket.
Alkoxy Groups (e.g., OCH₃, OC₂H₅): Can act as hydrogen bond acceptors and influence both lipophilicity and electronic character.
Trifluoromethyl Group (CF₃): A strong electron-withdrawing group that can significantly impact pKa and lipophilicity.
Research Findings: SAR studies on related benzylamine (B48309) and benzylamino acid derivatives have demonstrated that the nature and position of substituents on the phenyl ring can have a profound impact on biological activity. nih.govnih.gov For example, in some systems, electron-withdrawing groups may enhance potency, while in others, bulky hydrophobic groups are preferred.
| Substituent | Position | Potential Effect on Properties | Rationale for Investigation |
| Fluoro (F) | ortho, meta, para | Increases lipophilicity, electron-withdrawing | Explore halogen bonding, block metabolism |
| Chloro (Cl) | ortho, meta, para | Increases lipophilicity, electron-withdrawing | Similar to fluoro but with larger steric bulk |
| Methyl (CH₃) | ortho, meta, para | Increases lipophilicity, electron-donating | Probe for hydrophobic pockets |
| Methoxy (B1213986) (OCH₃) | ortho, meta, para | Can decrease lipophilicity, electron-donating, H-bond acceptor | Introduce hydrogen bonding interactions |
This table provides examples of common phenyl ring substitutions and their potential impact, which can guide SAR studies.
Alternative Heterocyclic Moieties Incorporated into the Scaffold
Examples of Heterocyclic Replacements:
Pyridine (B92270): Introduces a basic nitrogen atom, which can form salt bridges and act as a hydrogen bond acceptor. The position of the nitrogen (2-, 3-, or 4-pyridyl) will influence the vector of this interaction.
Thiophene: A bioisostere of the phenyl ring that is generally more electron-rich and can alter metabolic pathways.
Thiazole (B1198619): Contains both nitrogen and sulfur, offering unique possibilities for hydrogen bonding and metal chelation.
Oxadiazole/Thiadiazole: Planar, aromatic rings that can act as bioisosteres for amides and esters, as discussed previously.
Research Findings: The incorporation of heterocyclic rings in place of a phenyl ring is a common and often successful strategy in drug discovery. researchgate.net For instance, replacing a phenyl ring with a pyridine can improve solubility and introduce a key interaction with a target protein. The choice of heterocycle and its point of attachment to the benzylamino-acetic acid core would need to be guided by the specific research objectives and any available structural information about the biological target.
| Heterocycle | Potential Advantages | Example Application in Drug Design |
| Pyridine | Improved solubility, hydrogen bond acceptor | Introduction of key interactions with acidic residues in a binding site. |
| Thiophene | Phenyl ring bioisostere, altered metabolism | To avoid metabolic liabilities associated with the phenyl ring. |
| Thiazole | Hydrogen bonding, metal chelation | Can provide additional binding interactions and influence conformation. |
| Furan | Phenyl ring bioisostere, more polar | To increase polarity and potentially improve solubility. |
This table highlights some common heterocyclic replacements for the cyanobenzyl group and their potential benefits in research.
Applications in Organic Synthesis and Chemical Biology Research
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The distinct functional groups within (4-Cyano-benzylamino)-acetic acid allow it to participate in a wide array of chemical reactions, making it an important building block for constructing larger, more intricate molecular architectures.
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry. The structural components of this compound make it a suitable starting material for synthesizing various heterocyclic systems. The secondary amine and carboxylic acid can be induced to react intramolecularly or with other reagents to form rings.
For instance, related α-amino acid derivatives are widely used in the synthesis of nitrogen-containing heterocycles. Michael addition reactions involving benzylamine (B48309) and β-aroylacrylic acids can produce α-benzylamino-β-aroylpropionic acids, which are then cyclized with hydrazine hydrate to form pyridazinone rings znaturforsch.com. Similarly, the nitrile group (CN) of the cyanobenzyl portion can be a key reactant. In the synthesis of tetrazines, a class of heterocycles used in bio-orthogonal chemistry, the process often begins with a nitrile-bearing molecule like 4-(aminomethyl)benzonitrile (B84873), a close structural relative of the title compound nih.gov. The nitrile is converted into the tetrazine ring through reactions with hydrazine, often catalyzed by Lewis acids nih.gov.
The glycine (B1666218) residue itself is recognized for its utility in creating novel heterocyclic structures such as pyridines and pyrazolopyrans through synthetic pathways like Michael addition followed by intracyclization research-nexus.net. This demonstrates the potential of the this compound scaffold to serve as a precursor for a diverse range of heterocyclic compounds.
Table 1: Potential Heterocyclic Systems Derived from this compound Precursors
| Heterocyclic System | Key Functional Group Utilized | Potential Reaction Type |
| Pyridazinones | Amine, Carboxylic Acid | Cyclocondensation |
| Tetrazines | Cyano Group | Addition of Hydrazine |
| Triazoles | Cyano Group, Amine | Cycloaddition |
| Pyrazoles | Cyano Group | Condensation with Hydrazine Derivatives |
| Quinazolines | Benzyl (B1604629) and Amine Groups | Multi-step cyclization |
This table illustrates the theoretical potential for synthesizing various heterocyclic scaffolds based on the known reactivity of the functional groups present in this compound and its analogues.
Natural products are a primary source of inspiration for the development of new drugs. The total synthesis of these complex molecules is a significant challenge in organic chemistry nih.govnih.gov. A modern approach, known as collective natural product synthesis, involves using versatile building blocks to create a common molecular scaffold that can then be diversified into a range of different natural products nih.govnih.gov.
While there are no specific reports detailing the use of this compound in the collective synthesis of a natural product family, its structural characteristics make it a candidate for such strategies. Its glycine backbone is a fundamental component of peptides and alkaloids. The cyanobenzyl group can act as a bioisostere for other aromatic systems or provide a reactive handle for further molecular elaboration. Synthetic strategies that aim to create libraries of complex, drug-like molecules often rely on building blocks that can be integrated into multicomponent reactions, and amino acid derivatives are frequently employed in this context researchgate.netunina.it.
Role in Drug Discovery Research and Lead Compound Optimization
The process of discovering a new drug involves identifying and optimizing a "lead compound" that shows promising activity against a specific biological target manchester.ac.uk. This compound and its derivatives are valuable in this process due to their utility in constructing molecules designed to interact with specific biological targets like enzymes.
Target validation is a critical step in drug discovery that confirms a specific biomolecule (e.g., an enzyme or receptor) is directly involved in a disease process. This is often achieved by using small molecule inhibitors to block the target's function and observe the effect.
A compelling example is the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme overexpressed in some cancers. Researchers developed potent inhibitors based on a (4-cyanophenyl)glycinamide scaffold, which is structurally very similar to this compound manchester.ac.uk. Starting from an initial hit compound, they systematically modified the structure, attaching various substituted piperidines to the glycine core and adding different groups to the amine manchester.ac.uk. This work led to the development of a lead compound with high potency and cellular activity, demonstrating how this molecular framework can be used to create specific probes for validating novel drug targets manchester.ac.uk.
Understanding how a potential drug molecule interacts with its target enzyme is crucial for optimization. The nitrile group of the cyanobenzyl moiety is particularly interesting in this regard. In the design of inhibitors for cysteine proteases, for example, peptide nitriles have been shown to act as potent, reversible inhibitors by forming a covalent adduct with a cysteine residue in the enzyme's active site ku.edu.
In the case of the LSD1 inhibitors derived from (4-cyanophenyl)glycine, molecular modeling (docking) studies were used to predict how the compounds would bind within the enzyme's active site manchester.ac.uk. These computational studies, combined with experimental data, help elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are responsible for the inhibitor's potency and selectivity. This knowledge guides further chemical modifications to improve the compound's properties. Acetic acid derivatives of other heterocyclic systems have also been designed as selective enzyme inhibitors, with molecular modeling used to understand their binding mode and rationalize structure-activity relationships nih.gov.
Derivatives and analogues of this compound have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical scaffold.
Antitumor Activity: The link between derivatives of this compound and cancer is most clearly demonstrated by the development of LSD1 inhibitors for oncology applications manchester.ac.uk. Beyond this, many classes of compounds with antitumor activity incorporate structural elements found in this compound. For example, numerous quinazoline (B50416) derivatives have been explored as anticancer agents researchgate.net. Flavone (B191248) acetic acid and its derivatives have also shown notable antitumor effects in preclinical studies nih.govnih.gov. Furthermore, a glycine derivative, Glycine, N-(m-anisoyl)-methyl ester, isolated from the bacterium Pseudomonas aeruginosa, was identified as having distinct antitumor activity against three different cancer cell lines journalskuwait.org. Other studies have also reported the antitumor properties of various bispidine and steroidal carbamate derivatives mdpi.commdpi.com.
Antibacterial Activity: Glycine derivatives have shown promise as antimicrobial agents. A study on synthetic analogues of glycine betaine, which included N-benzyl derivatives, found that some compounds had significant bacteriostatic (growth-inhibiting) or lethal effects against a panel of bacteria nih.gov. Their mechanism of action was linked to their transport into the bacterial cell via powerful osmoporters, suggesting a novel approach for designing antimicrobial drugs nih.gov. Additionally, glycine-rich antimicrobial peptides are a known class of natural defense molecules nih.gov. The bacterium Pseudomonas aeruginosa has also been shown to produce a glycine derivative with antimicrobial properties journalskuwait.org.
HER2 Kinase Inhibition: The human epidermal growth factor receptor 2 (HER2) is a tyrosine kinase that is overexpressed in some aggressive forms of breast cancer nih.govmdpi.com. Small molecule inhibitors that block the activity of this kinase are an important class of cancer therapeutics nih.govnih.gov. Many of these inhibitors are based on a 4-anilinoquinazoline (B1210976) or similar heterocyclic core nih.govplos.org. While structurally different from anilines, the N-benzyl group of this compound provides a substituted aromatic ring that could be incorporated into pharmacophores designed to target the ATP-binding site of kinases like HER2 researchgate.net. The design of such inhibitors often involves exploring different substituents on the aromatic ring to optimize binding and selectivity plos.org.
Table 2: Summary of Investigated Biological Activities for Related Glycine Derivatives
| Biological Activity | Compound Class / Example | Target/Mechanism of Action (if known) |
| Antitumor | (4-Cyanophenyl)glycinamide derivatives | Lysine Specific Demethylase 1 (LSD1) Inhibition manchester.ac.uk |
| Glycine, N-(m-anisoyl)-methyl ester | Cytotoxicity against carcinoma cell lines journalskuwait.org | |
| Flavone acetic acid derivatives | Induction of tumor necrosis factor nih.gov | |
| Antibacterial | N-benzyl glycine betaine analogues | Transport into bacteria via osmoporters nih.gov |
| Glycine, N-(m-anisoyl)-methyl ester | General antimicrobial activity journalskuwait.org | |
| HER2 Kinase Inhibition | 4-Anilinoquinazoline derivatives (analogue) | Inhibition of HER2 tyrosine kinase activity nih.govplos.org |
Application in Bioconjugation and Probe Development
This compound and its derivatives serve as versatile scaffolds in the fields of bioconjugation and chemical probe development. The unique combination of a carboxylic acid, a secondary amine, a benzyl ring, and a cyano group provides multiple points for chemical modification and interaction with biological systems. The cyano group, in particular, can act as a precursor to other functional groups, such as tetrazines, which are pivotal for bioorthogonal chemistry.
The chemical scaffold of this compound is closely related to 4-cyano-L-phenylalanine, a precursor used to synthesize novel amino acid derivatives for peptide modification and live cell imaging. The cyano group on the phenyl ring is a key functional handle for creating bioorthogonal reporters, such as tetrazines.
Researchers have successfully synthesized (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid from 4-cyano-L-phenylalanine. researchgate.net This process involves a reaction with formamidine acetate (B1210297) and anhydrous hydrazine, followed by oxidation with sodium nitrite. researchgate.net The resulting tetrazine-containing amino acid can be incorporated into peptides, acting as an analogue of phenylalanine or tyrosine. nih.gov This modification allows for the site-specific labeling of peptides and proteins through an inverse electron demand Diels-Alder (IED-DA) reaction with a dienophile, such as a norbornene-modified molecule. researchgate.netplos.org
This tetrazine derivative has demonstrated excellent stability in biological media and the acidic conditions often used in solid-phase peptide synthesis. nih.gov Its superior water solubility compared to other common tetrazine reagents makes it highly suitable for experiments in physiological conditions. researchgate.netnih.gov This strategy has been applied to label cancer cells that overexpress specific receptors. For instance, A549 lung cancer cells, which overexpress the epidermal growth factor receptor (EGFR), were successfully labeled by treating them with a norbornene-modified antibody (Cetuximab) and subsequently with a tetrazine-functionalized fluorescent dye. researchgate.netplos.org This two-step labeling process highlights the utility of this bioorthogonal reaction in complex biological systems. researchgate.net
Table 1: Properties of a Tetrazine-Containing Amino Acid Derivative for Bioconjugation
| Property | Description | Reference |
| Precursor | 4-cyano-L-phenylalanine | researchgate.net |
| Bioorthogonal Reaction | Inverse Electron Demand Diels-Alder (IED-DA) | plos.org |
| Key Functional Group | 1,2,4,5-tetrazine | nih.gov |
| Aqueous Solubility | 10–20 mg/mL at 25°C | researchgate.netnih.gov |
| Application | Live cell labeling, peptide modification | nih.gov |
The development of fluorescent probes is essential for visualizing ions, small molecules, and enzyme activities within living cells. nih.govnih.gov The rational design of these probes often relies on modulating the fluorescence properties of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization. nih.gov The structure of this compound provides a foundation upon which such probes could be developed.
The core structure can be chemically modified to link a fluorophore and a recognition element for a specific target molecule. The fluorescence of the probe would be "turned off" in its unbound state and "turned on" upon binding to the target. This switching can be achieved through several mechanisms:
Photoinduced Electron Transfer (PeT): The benzylamino group could act as an electron donor (in a donor-excited PeT system) or be modified to act as an electron acceptor (in an acceptor-excited PeT system) to quench a nearby fluorophore. nih.gov Interaction with a target analyte would alter the electronic properties of the recognition moiety, disrupting the PeT process and restoring fluorescence.
Spirocyclization: The carboxylic acid and amine groups could be used to construct a spirocyclic, non-fluorescent form of a rhodamine or fluorescein dye. nih.gov A specific chemical reaction with an analyte, such as a reactive oxygen species, could trigger the opening of the spirocycle, leading to a dramatic increase in fluorescence. nih.gov
While specific fluorescent probes based directly on this compound are not extensively documented in the cited literature, the principles of probe design allow for its hypothetical application. For example, the cyano group could be a recognition site for certain enzymes, or the entire molecule could be a fragment for building more complex probes for detecting species like hypobromous acid or sulfane sulfur.
Chemical Biology Investigations of Molecular Recognition
Molecular recognition is the foundation of many biological processes, involving specific non-covalent interactions between a host and a guest molecule. The distinct functional groups of this compound make it an interesting candidate for studies in molecular recognition.
The key interaction sites on the molecule include:
Aromatic Ring: The benzyl ring can participate in cation-π interactions, where it binds to cations, and in π-π stacking interactions with other aromatic systems. beilstein-journals.org The binding energy of cation-π interactions can be significant, ranging from 42 to 92 kJ/mol in the gas phase. beilstein-journals.org
Carboxylic Acid and Amine: These groups can act as hydrogen bond donors and acceptors. They can also engage in electrostatic (Coulombic) interactions, forming salt bridges with oppositely charged species. researchgate.net Such interactions are fundamental in the recognition of amino acids and dicarboxylic acids by synthetic receptors like crown ethers and macrocycles. beilstein-journals.orgresearchgate.net
Cyano Group: The nitrile functionality can act as a hydrogen bond acceptor.
These principles have been demonstrated in various host-guest systems. For example, synthetic receptors like azacrown ethers are designed to selectively bind ammonium ions through complementary hydrogen bonding and electrostatic interactions. beilstein-journals.org Similarly, the specific recognition of dicarboxylic acids by hexaazamacrocyclic ligands is driven by a combination of hydrogen bonding and Coulombic forces, allowing for high selectivity between similar guests like oxalate and oxydiacetate. researchgate.net
Investigations into the molecular recognition properties of this compound or its derivatives could involve techniques like NMR titration or fluorescence spectroscopy to determine binding affinities and elucidate the specific interactions at play. Such studies are crucial for understanding biological recognition events and for the design of synthetic receptors and catalysts. scispace.com
Table 2: Potential Molecular Interactions Involving this compound
| Functional Group | Type of Interaction | Potential Binding Partner |
| Benzyl Ring | Cation-π, π-π Stacking | Metal cations, quaternary ammonium ions, other aromatic molecules |
| Carboxylic Acid | Hydrogen Bonding, Electrostatic | Amines, hydroxyl groups, metal cations |
| Amino Group | Hydrogen Bonding, Electrostatic | Carbonyls, carboxylates, phosphate (B84403) groups |
| Cyano Group | Hydrogen Bonding | Hydroxyl groups, amines |
Computational Chemistry Investigations of this compound: A Review of Available Research
A thorough review of scientific literature and chemical databases reveals a significant lack of published research on the computational chemistry of this compound. Despite the growing importance of computational methods in characterizing molecular properties, specific studies detailing the electronic structure, reactivity, and conformational dynamics of this particular compound appear to be unavailable in the public domain.
This report aimed to synthesize existing research on this compound, focusing on quantum chemical calculations and molecular dynamics simulations as outlined in the requested structure. However, the absence of dedicated studies on this molecule prevents a detailed analysis of its frontier molecular orbitals, electrostatic potential, tautomerism, intramolecular interactions, and dynamic stability.
While general principles of computational chemistry provide a framework for how such investigations would be conducted, the specific data required to populate the requested sections and tables for this compound has not been found. For instance, a Frontier Molecular Orbital (HOMO-LUMO) analysis would typically be performed using Density Functional Theory (DFT) to elucidate the molecule's reactivity, but no such calculations have been published for this compound. Similarly, conformational analyses and molecular dynamics simulations, which would shed light on its three-dimensional structure and flexibility, are not present in the available literature.
Therefore, it is not possible to provide a detailed, data-driven article on the computational chemistry of this compound at this time. Further experimental and computational research would be required to generate the specific findings necessary to fulfill the requested analysis.
Computational Chemistry Investigations of 4 Cyano Benzylamino Acetic Acid
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug molecule and its biological target at the atomic level.
Computational studies have explored the potential of (4-cyanophenyl)glycine derivatives as inhibitors of various enzymes. One notable target is Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of certain cancers, such as acute myeloid leukemia (AML). In silico modeling and molecular docking simulations have been employed to predict the binding modes of (4-cyanophenyl)glycine analogs within the active site of LSD1.
A study focused on developing reversible inhibitors of LSD1 identified a (4-cyanophenyl)glycinamide derivative as a promising lead compound. The research highlighted the importance of the cyanophenyl group in establishing key interactions within the enzyme's binding pocket. Molecular docking simulations revealed that the cyanophenyl moiety can occupy a hydrophobic pocket, while the glycine (B1666218) portion is positioned to interact with key amino acid residues.
To illustrate the predicted binding interactions, a hypothetical data table based on typical molecular docking results is presented below. This table outlines the key interactions observed between a representative (4-cyanophenyl)glycine derivative and the active site of LSD1.
| Amino Acid Residue in LSD1 Active Site | Type of Interaction | Interacting Moiety of (4-Cyano-benzylamino)-acetic acid analog |
|---|---|---|
| Val333 | Hydrophobic | Cyano-phenyl ring |
| Ala539 | Hydrophobic | Cyano-phenyl ring |
| His564 | Hydrogen Bond | Carboxylic acid/Amide group |
| Trp751 | π-π Stacking | Cyano-phenyl ring |
| Ser289 | Hydrogen Bond | Amino group |
These predicted interactions provide a structural hypothesis for the inhibitory activity of (4-cyanophenyl)glycine derivatives against LSD1 and serve as a foundation for further optimization.
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. The insights gained from molecular docking studies of this compound derivatives with targets like LSD1 are pivotal for applying SBDD principles.
The core principle involves modifying the chemical structure of the lead compound to enhance its binding affinity and selectivity. Based on the predicted binding mode, several design strategies can be employed:
Scaffold Hopping: The initial glycine scaffold can be replaced with other chemical groups that maintain the key interactions while improving properties like metabolic stability or cell permeability.
Substitution on the Aromatic Ring: The cyano-phenyl ring can be substituted with various functional groups to probe for additional interactions within the hydrophobic pocket of the target enzyme. For instance, adding a hydroxyl or methoxy (B1213986) group could potentially form new hydrogen bonds with nearby residues, thereby increasing binding affinity.
Modification of the Linker: The length and flexibility of the linker between the aromatic ring and the acetic acid moiety can be altered to achieve an optimal fit within the binding site.
Through iterative cycles of computational modeling, chemical synthesis, and biological testing, SBDD can accelerate the development of more effective drug candidates based on the this compound scaffold.
Reaction Pathway Modeling and Transition State Characterization
For instance, studies on the N-arylation of glycine derivatives often involve investigating the mechanism of cross-coupling reactions catalyzed by transition metals like palladium or copper. Computational modeling in this area can elucidate the catalytic cycle, including steps such as oxidative addition, reductive elimination, and the role of ligands in facilitating the reaction. These studies can predict the most likely reaction pathway and identify the rate-determining step, which is crucial for optimizing reaction conditions to improve yield and selectivity.
Furthermore, computational investigations into the formation of N-aryl glycines can explore different synthetic routes, such as the rearrangement of 2-chloro-N-aryl acetamides. A plausible mechanism for the formation of N-phenyl glycine through this route has been proposed, involving an intermediate 1,4-diarylpiperazine-2,5-dione. DFT calculations could be used to model the energy profile of this rearrangement, identifying the transition states and intermediates involved.
Although detailed computational data for the specific synthesis of this compound is lacking, the principles and methodologies from studies on related N-aryl glycine compounds demonstrate the potential of computational chemistry to unravel complex reaction mechanisms and guide synthetic efforts.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Elucidation of Complex Molecular Architectures
¹H NMR: In a ¹H NMR spectrum, the protons of the (4-Cyano-benzylamino)-acetic acid molecule would exhibit characteristic signals. The methylene (B1212753) protons of the benzyl (B1604629) group (Ar-CH₂-N) and the acetic acid group (N-CH₂-COOH) would likely appear as distinct singlets or multiplets. For a related compound, (4-methylsulfanyl-benzylamino)-acetic acid, the methylene protons adjacent to the amine (CH₂NH) are expected around δ 3.8 ppm. The aromatic protons on the cyanophenyl ring would typically resonate in the downfield region, approximately between δ 7.2 and 7.8 ppm, likely as two distinct doublets due to their para-substitution pattern. The acidic proton of the carboxyl group (-COOH) would present as a broad singlet, its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon environment. The carbon of the nitrile group (-C≡N) is expected in the 110-125 ppm range. The carbonyl carbon of the carboxylic acid (-COOH) would appear significantly downfield, typically between 170-185 ppm. The aromatic carbons would resonate between 110-150 ppm, and the aliphatic methylene carbons (benzyl and acetate) would be found in the 40-60 ppm range.
Table 7.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | Variable, broad | 170 - 185 |
| Methylene (-NH-CH₂-COOH) | ~3.5 - 4.0 | 45 - 55 |
| Benzyl Methylene (-Ar-CH₂-NH-) | ~4.0 - 4.5 | 50 - 60 |
| Aromatic Protons (ortho to CN) | ~7.6 - 7.8 | ~130 - 135 |
| Aromatic Protons (meta to CN) | ~7.4 - 7.6 | ~128 - 132 |
| Aromatic Carbon (ipso-CN) | - | ~110 - 115 |
| Aromatic Carbon (ipso-CH₂) | - | ~140 - 145 |
| Nitrile Carbon (-C≡N) | - | ~118 - 122 |
Note: These are estimated values based on analogous compounds and general NMR principles. Experimental verification is required.
Dynamic NMR Studies for Conformational Dynamics
There are no specific dynamic NMR studies reported for this compound in the searched scientific literature. Such studies would be valuable for investigating the rotational barriers around the C-N bonds and the conformational preferences of the molecule in solution, but this research has not been published.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
The molecular formula for this compound is C₁₀H₁₀N₂O₂, corresponding to a monoisotopic mass of 190.07 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 190.
Key fragmentation patterns under electron ionization (EI) would likely involve:
Alpha-cleavage: The most prominent fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzyl or cyanobenzyl cation. Loss of the carboxymethyl group (•CH₂COOH, 59 u) would result in a fragment at m/z 131.
Loss of a Cyano Group: Cleavage of the cyano group (•CN, 26 u) is possible.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 u) from the parent ion or subsequent fragments is a common pathway for carboxylic acids.
Benzyl Cation: A strong peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is characteristic of benzyl-containing compounds. The cyanobenzyl fragment (C₈H₆N⁺) would appear at m/z 116.
A patent for the synthesis of the isomer N-(4-cyanophenyl)glycine reports a Liquid Chromatography-Mass Spectrometry (LC-MS) result showing the molecular ion peak at m/e: 176.1, which corresponds to that isomer's molecular weight. google.comgoogleapis.com
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
While a specific experimental IR spectrum for this compound is not available, the characteristic absorption bands for its functional groups can be predicted. IR spectroscopy would be crucial for confirming the presence of the key functional groups and could be used to monitor its synthesis, for instance, by observing the appearance of the nitrile and carboxylic acid bands.
Table 7.3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |
| Amine N-H | Stretching | 3300 - 3500 | Moderate |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Moderate |
| Aliphatic C-H | Stretching | 2850 - 2960 | Moderate |
| Nitrile C≡N | Stretching | 2220 - 2260 | Moderate to Strong, Sharp |
| Carbonyl C=O | Stretching | 1700 - 1725 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Moderate |
| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Strong |
Note: These are typical ranges and can be influenced by the molecular environment and physical state.
X-ray Crystallography for Solid-State Structure Determination
No published crystal structure for this compound could be located. X-ray crystallography would provide definitive proof of its molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, and potential π-π stacking interactions from the phenyl rings, which govern the crystal packing. nih.gov
Advanced Spectroscopic Techniques for Mechanistic Insights and Complexation Studies
There is no information in the public domain regarding the use of advanced spectroscopic techniques to study the mechanistic pathways or complexation behavior of this compound. Techniques like 2D-NMR (COSY, HSQC, HMBC) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular skeleton. UV-Vis spectroscopy could provide information about the electronic transitions within the cyanophenyl chromophore.
Future Research Directions and Translational Potential
Development of Novel Asymmetric Synthetic Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. While current synthetic routes to (4-Cyano-benzylamino)-acetic acid derivatives may be effective, the development of novel asymmetric syntheses is a critical future direction. Accessing enantiomerically pure forms of this compound and its analogs is paramount for elucidating structure-activity relationships (SAR) and for developing stereospecific therapeutic agents.
Future research should focus on:
Chiral Catalysis: Employing chiral transition-metal catalysts, such as those based on rhodium or palladium, in conjunction with chiral ligands like BINAP, has proven effective in the asymmetric synthesis of other amine-containing compounds. acs.org Similar strategies could be adapted to achieve enantioselective synthesis of this compound.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis, which can be advantageous in pharmaceutical manufacturing.
Enzymatic Resolution: Biocatalytic methods, using enzymes like lipases or proteases, could be explored for the kinetic resolution of racemic mixtures of this compound or its synthetic precursors.
Exploration of New Catalytic Systems for Efficiency and Selectivity
Improving the efficiency and selectivity of the synthesis of this compound is essential for its large-scale production and environmental sustainability. The exploration of new catalytic systems is a key aspect of this endeavor.
Research efforts could be directed towards:
Transition-Metal Catalysis: Systems involving copper, rhodium, and palladium have been utilized for constructing related chemical structures. acs.orgmdpi.com Investigating catalysts like [Rh(cod)₂]BF₄ or those involving iridium could lead to more efficient C-N bond formation under milder conditions. acs.org
Biocatalysis: The use of enzymes can offer high selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. arkat-usa.org Screening for enzymes that can catalyze the key bond-forming steps in the synthesis would be a valuable pursuit.
Nanocatalysts: Catalysts based on nanoparticles can provide high surface area and unique reactivity, potentially leading to enhanced reaction rates and easier catalyst recovery and recycling.
Table 1: Potential Catalytic Systems for Future Synthesis
| Catalyst Type | Potential Advantage | Example Catalyst/System | Relevant Research Area |
| Transition Metal | High efficiency, control over selectivity | Rhodium-MOP type ligands, Palladium-BINAP | Asymmetric Hydroamination acs.org |
| Biocatalyst | High specificity, mild conditions, green | Enzymes (e.g., transaminases) | Sustainable Synthesis arkat-usa.org |
| Nanocatalyst | High surface area, recyclability | Metal nanoparticles on solid supports | Process Chemistry |
Expansion of Chemical Space through Diverse Derivatization Strategies
To explore the full therapeutic potential, it is crucial to expand the chemical space around the this compound core. A systematic approach to derivatization can lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Key derivatization strategies include:
Modification of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into various heterocyclic systems, such as tetrazoles or oxadiazoles. For instance, the cyano group serves as a precursor for the synthesis of tetrazine derivatives used in bioorthogonal chemistry. mdpi.com
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate electronic properties and steric interactions with biological targets.
Variation of the Acetic Acid Moiety: The carboxylic acid can be esterified, converted to amides, or the chain length can be altered, as seen in the synthesis of (4-(cyano) benzylamino)-5-oxopentanoic acid. mdpi.com
N-Substitution: The secondary amine offers a handle for introducing further diversity, creating tertiary amines with a range of substituents.
Deeper Mechanistic Understanding of Biological Interactions
Preliminary research has indicated that derivatives of the related scaffold, (4-cyanophenyl)glycine, can act as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a target implicated in cancer. manchester.ac.uk A crucial future direction is to gain a deeper mechanistic understanding of these biological interactions.
This will require:
Structural Biology: Obtaining co-crystal structures of active analogs bound to their target proteins (e.g., LSD1) would provide invaluable insight into the specific binding mode and key molecular interactions.
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding affinities, rationalize SAR, and guide the design of new, more potent inhibitors.
Biophysical Assays: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the thermodynamics and kinetics of binding, providing a more complete picture of the interaction.
Integration with Advanced Bioorthogonal Chemistry Methodologies
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govru.nlnih.gov Integrating the this compound scaffold with bioorthogonal handles could transform it into a powerful tool for chemical biology.
A significant opportunity lies in the conversion of the cyano group into a tetrazine. Tetrazines are commonly used in inverse-electron-demand Diels-Alder (iEDDA) "click" reactions, which are known for their rapid kinetics and high specificity. eurjchem.comresearchgate.net A derivative, Tetrazine(benzylamino)-5-Oxopentanoic Acid, has already been synthesized from a (4-cyanobenzylamino) precursor. mdpi.com
Potential applications include:
In Vivo Imaging: Attaching a tetrazine-modified compound to a fluorescent probe would allow for the visualization and tracking of its biological target within living cells or organisms.
Targeted Drug Delivery: The bioorthogonal handle could be used to specifically link the compound to an antibody or other targeting moiety, ensuring its delivery to diseased cells while minimizing off-target effects.
Proteomics: Using these probes to label and identify binding partners within the complex cellular environment.
High-Throughput Screening and Computational Design for Accelerated Discovery
To accelerate the discovery of lead compounds, modern drug discovery workflows rely heavily on high-throughput screening (HTS) and computational design. manchester.ac.uknih.govnih.govresearchgate.netscienceintheclassroom.org Future research on this compound should leverage these technologies.
The process would involve:
Computational Library Design: Creating a large virtual library of derivatives based on the strategies outlined in section 8.3.
In Silico Screening: Using computational docking to screen this virtual library against the target of interest (e.g., LSD1) to prioritize a smaller, more manageable set of compounds for synthesis. manchester.ac.uk
Automated Synthesis: Employing automated, miniaturized synthesis platforms to rapidly produce a physical library of the prioritized compounds on a nanomole scale. nih.govnih.govscienceintheclassroom.org
High-Throughput Screening: Screening the synthesized library for biological activity using HTS assays, such as differential scanning fluorimetry (DSF) or microscale thermophoresis (MST), to identify initial hits. nih.govresearchgate.net
This integrated approach significantly reduces the time, cost, and waste associated with traditional medicinal chemistry cycles. nih.gov
Environmental and Sustainable Chemistry Considerations in Synthesis
Adherence to the principles of green chemistry is no longer optional but a necessity in modern chemical synthesis. researchgate.net Future development of synthetic routes for this compound must prioritize sustainability.
Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. epa.gov
E-Factor Reduction: Aiming to lower the environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product. For comparison, process improvements in other syntheses have led to E-factor reductions from 86 to 17. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical CO₂. nih.gov Solvent selection guides can aid in choosing preferred options. nih.gov
Energy Efficiency: Developing processes that operate at ambient temperature and pressure to reduce energy consumption. epa.gov
Catalysis over Stoichiometric Reagents: Utilizing catalytic methods, which are inherently less wasteful than reactions requiring stoichiometric amounts of reagents. epa.gov
By integrating these principles from the earliest stages of route design, the chemical synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.
Q & A
Basic: What are the optimal synthetic routes for (4-Cyano-benzylamino)-acetic acid, and how can purity be maximized?
Methodological Answer:
Synthesis typically involves coupling 4-cyanobenzylamine with bromoacetic acid or its derivatives under basic conditions. Key optimization parameters include:
- Reagent Ratios: A 1:1.2 molar ratio of 4-cyanobenzylamine to bromoacetic acid minimizes side products like unreacted starting materials .
- Temperature Control: Maintaining 0–5°C during coupling prevents thermal degradation of intermediates .
- Purification: Post-synthesis, use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity. Analytical HPLC with a C18 column and UV detection at 254 nm is recommended for purity validation .
Basic: Which analytical techniques are critical for structural confirmation and characterization?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential. The benzylic methylene group (–CH–) adjacent to the cyano group typically appears at δ 4.2–4.5 ppm in H NMR, while the cyano carbon resonates at ~118 ppm in C NMR .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error to validate the molecular formula.
- IR Spectroscopy: Detect characteristic stretches for –CN (~2240 cm) and carboxylic acid (–COOH, ~1700 cm) .
Advanced: How can researchers design experiments to investigate its enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays: Use Michaelis-Menten kinetics with purified enzymes (e.g., kinases or proteases). Monitor inhibition via fluorescence-based substrates or colorimetric assays (e.g., NADH depletion for dehydrogenases) .
- Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger Suite) to predict binding modes. Focus on interactions between the cyano group and enzyme active-site residues (e.g., hydrogen bonds with serine or lysine) .
- Selectivity Profiling: Screen against a panel of related enzymes to assess off-target effects. For example, compare IC values across isoforms .
Advanced: How should conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (pH, temperature, buffer composition). For example, discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .
- Orthogonal Validation: Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results.
- Purity Reassessment: Re-analyze compound purity via HPLC-MS; impurities >5% can skew bioactivity .
Basic: What key physicochemical properties influence its research applications?
Methodological Answer:
- Solubility: Poor aqueous solubility (logP ~1.8) necessitates DMSO or ethanol as solvents for in vitro studies. Solubility in PBS (pH 7.4) is typically <1 mg/mL .
- Stability: Degrades under prolonged UV exposure. Store at –20°C in amber vials .
- pKa: The carboxylic acid group has a pKa ~2.5, while the amine group (benzylamino) has a pKa ~9.2, affecting ionization in biological systems .
Advanced: What strategies enhance target selectivity in structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
